Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester
CAS No.: 68282-25-7
Cat. No.: VC0105019
Molecular Formula: C14H20NO7-
Molecular Weight: 314.314
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68282-25-7 |
|---|---|
| Molecular Formula | C14H20NO7- |
| Molecular Weight | 314.314 |
| IUPAC Name | 2-[2-[(butanoylamino)methyl]-1-ethoxy-1-oxopent-3-en-2-yl]oxy-2-oxoacetate |
| Standard InChI | InChI=1S/C14H21NO7/c1-4-7-10(16)15-9-14(8-5-2,13(20)21-6-3)22-12(19)11(17)18/h5,8H,4,6-7,9H2,1-3H3,(H,15,16)(H,17,18)/p-1 |
| Standard InChI Key | PQOZRESMERWYCB-UHFFFAOYSA-M |
| SMILES | CCCC(=O)NCC(C=CC)(C(=O)OCC)OC(=O)C(=O)[O-] |
Introduction
Chemical Properties and Structure
Molecular Identity
Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester possesses a well-defined molecular structure characterized by several key functional groups. As a derivative of ethanedioic acid (oxalic acid), the compound contains a modified backbone with ethoxycarbonyl and 1-oxobutylamino groups attached to a propenyl structure, which is further esterified with ethanol.
Chemical Identifiers
The compound is uniquely identified through various chemical nomenclature systems and identifiers, as detailed in Table 1.
Table 1: Chemical Identifiers for Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester
| Parameter | Value |
|---|---|
| CAS Number | 68282-25-7 |
| Molecular Formula | C14H21NO7 |
| Molecular Weight | 315.32 g/mol |
| IUPAC Name | 2-[2-[(butanoylamino)methyl]-1-ethoxy-1-oxopent-3-en-2-yl]oxy-2-oxoacetate |
| Standard InChI | InChI=1S/C14H21NO7/c1-4-7-10(16)15-9-14(8-5-2,13(20)21-6-3)22-12(19)11(17)18/h5,8H,4,6-7,9H2,1-3H3,(H,15,16)(H,17,18)/p-1 |
| Standard InChIKey | PQOZRESMERWYCB-UHFFFAOYSA-M |
| SMILES | CCCC(=O)NCC(C=CC)(C(=O)OCC)OC(=O)C(=O)[O-] |
| PubChem Compound ID | 71367437 |
The compound's chemical structure incorporates multiple functional groups, including:
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Ester linkages
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Amide functionality
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Alkene moiety
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Carboxylic acid derivatives
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Oxalic acid core structure
Structural Features
The molecular structure reveals a complex arrangement where ethanedioic acid is modified through several chemical transformations. Key structural features include:
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An oxalic acid (ethanedioic acid) backbone
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Ethoxycarbonyl substitution
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1-oxobutylamino group attachment to a propenyl structure
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Ethyl esterification
These structural elements likely contribute to the compound's reactivity profile and potential applications in organic synthesis or as an intermediate in more complex chemical transformations.
Physical Properties
Appearance and State
At standard temperature and pressure, ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester presents as a pale yellow oil . This physical state is consistent with many complex organic compounds containing multiple oxygen-containing functional groups and a moderate carbon chain length.
Physical Parameters
The physical properties of the compound are summarized in Table 2, based on available data from commercial suppliers and chemical databases.
Table 2: Physical Properties of Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester
| Property | Value | Source |
|---|---|---|
| Physical State | Pale Yellow Oil | |
| Molecular Weight | 315.32 g/mol | |
| Molecular Formula | C14H21NO7 | |
| Typical Purity | >96% |
Due to the limited information available in the scientific literature regarding this compound, additional physical properties such as boiling point, melting point, density, refractive index, and solubility parameters remain undocumented in the accessible research databases.
Applications
Research Applications
Based on its chemical structure and the contexts in which it appears in chemical catalogs, ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester likely serves as:
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A specialized building block in organic synthesis
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An intermediate in the preparation of more complex molecules
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A research tool in studies involving oxalic acid derivatives
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A potential reagent in studies of esterification or amidation chemistry
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